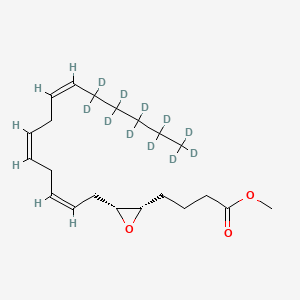
(+/-)5(6)-EET methyl ester-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)5(6)-EET methyl ester-d11 is a deuterated form of (±)5(6)-EET methyl ester, which is an esterified derivative of (±)5(6)-epoxyeicosatrienoic acid. This compound is primarily used as an internal standard for the quantification of (±)5(6)-EET methyl ester in various analytical applications, particularly in mass spectrometry .
Métodos De Preparación
The synthesis of (±)5(6)-EET methyl ester-d11 involves the epoxidation of arachidonic acid, followed by esterification. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24, which facilitate the epoxidation process .
Análisis De Reacciones Químicas
(±)5(6)-EET methyl ester-d11 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
(±)5(6)-EET methyl ester-d11 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of (±)5(6)-EET methyl ester-d11 involves its interaction with cytochrome P450 enzymes, which catalyze the epoxidation of arachidonic acid. This process leads to the formation of (±)5(6)-epoxyeicosatrienoic acid, which exerts various biological effects by modulating cellular signaling pathways. The molecular targets include ion channels, receptors, and enzymes involved in inflammation and vascular function .
Comparación Con Compuestos Similares
(±)5(6)-EET methyl ester-d11 can be compared with other similar compounds, such as:
(±)5(6)-EET methyl ester: The non-deuterated form, used for similar analytical purposes but without the isotopic labeling.
(±)8(9)-EET methyl ester: Another epoxyeicosatrienoic acid ester with different positional isomerism, leading to distinct biological activities.
(±)11(12)-EET methyl ester: Similar to (±)5(6)-EET methyl ester but with epoxidation occurring at different carbon atoms, resulting in varied effects on cellular functions.
These comparisons highlight the uniqueness of (±)5(6)-EET methyl ester-d11, particularly its use as an internal standard due to its isotopic labeling, which provides enhanced accuracy and precision in analytical measurements.
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-10,10,11,11,12,12,13,13,14,14,14-undecadeuteriotetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1/i1D3,3D2,4D2,5D2,6D2 |
Clave InChI |
XGESKIWNDBIILZ-XYHTVEJASA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
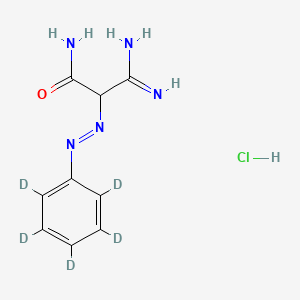

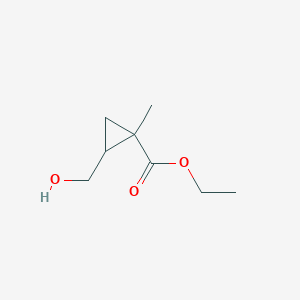

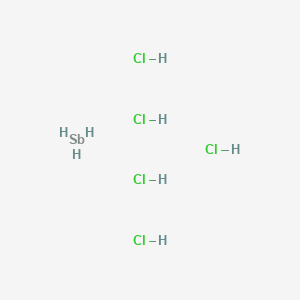
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)

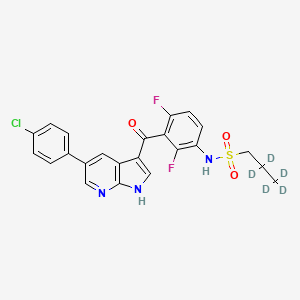
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)

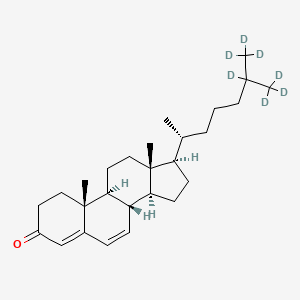
![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)
